molecular formula C22H24O2Si B14693103 Trimethyl[(triphenylmethyl)peroxy]silane CAS No. 31634-64-7

Trimethyl[(triphenylmethyl)peroxy]silane

Cat. No.: B14693103
CAS No.: 31634-64-7
M. Wt: 348.5 g/mol
InChI Key: WHKFRPVSTUDRTH-UHFFFAOYSA-N
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Description

Trimethyl[(triphenylmethyl)peroxy]silane is a unique organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a triphenylmethylperoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(triphenylmethyl)peroxy]silane typically involves the reaction of trimethylsilyl chloride with triphenylmethyl hydroperoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

(C6H5)3COOH+ClSi(CH3)3(C6H5)3COOSi(CH3)3+HCl\text{(C}_6\text{H}_5\text{)}_3\text{COOH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{COOSi(CH}_3\text{)}_3 + \text{HCl} (C6​H5​)3​COOH+ClSi(CH3​)3​→(C6​H5​)3​COOSi(CH3​)3​+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(triphenylmethyl)peroxy]silane undergoes various chemical reactions, including:

    Oxidation: The peroxy group can participate in oxidation reactions, forming corresponding oxides.

    Reduction: The compound can be reduced to form trimethylsilyl alcohol and triphenylmethanol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.

Major Products

    Oxidation: Formation of triphenylmethyl oxide and trimethylsilyl oxide.

    Reduction: Formation of triphenylmethanol and trimethylsilyl alcohol.

    Substitution: Various substituted silanes depending on the substituent introduced.

Scientific Research Applications

Trimethyl[(triphenylmethyl)peroxy]silane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Trimethyl[(triphenylmethyl)peroxy]silane involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS) that can oxidize substrates. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but lacks the peroxy and silyl functionalities.

    Trimethylsilyl Peroxide: Contains a trimethylsilyl group and a peroxide linkage but lacks the triphenylmethyl moiety.

    Triphenylmethyl Chloride: Contains a triphenylmethyl group bonded to a chlorine atom instead of a peroxy group.

Uniqueness

Trimethyl[(triphenylmethyl)peroxy]silane is unique due to the combination of its trimethylsilyl and triphenylmethylperoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science.

Properties

CAS No.

31634-64-7

Molecular Formula

C22H24O2Si

Molecular Weight

348.5 g/mol

IUPAC Name

trimethyl(tritylperoxy)silane

InChI

InChI=1S/C22H24O2Si/c1-25(2,3)24-23-22(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

WHKFRPVSTUDRTH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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